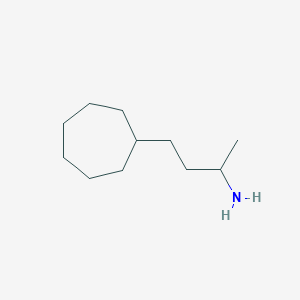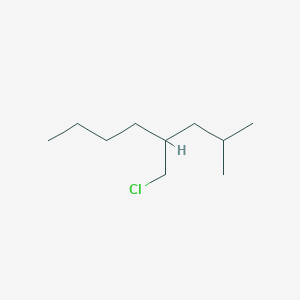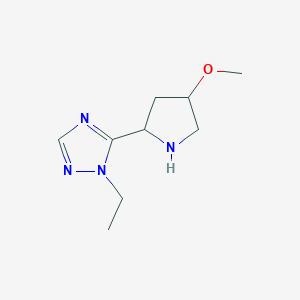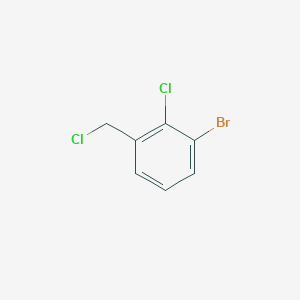
1-bromo-2-chloro-3-(chloromethyl)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-3-(chloromethyl)Benzene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-chloro-2-bromobenzene, a chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and bromination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form benzyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Aniline derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl derivatives.
Applications De Recherche Scientifique
1-Bromo-2-chloro-3-(chloromethyl)Benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-chloro-3-(chloromethyl)Benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethyl group can undergo oxidation or reduction, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chlorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2-bromobenzene: Similar structure but different reactivity due to the absence of the chloromethyl group.
1-Bromo-3-chlorobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3-(chloromethyl)Benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H5BrCl2 |
|---|---|
Poids moléculaire |
239.92 g/mol |
Nom IUPAC |
1-bromo-2-chloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 |
Clé InChI |
UDTZLFKKGIRULA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
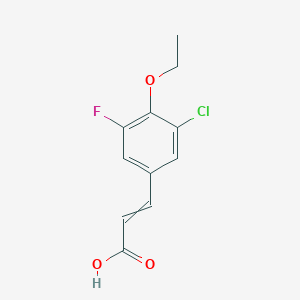
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
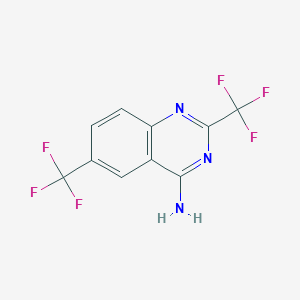

![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)

